![molecular formula C25H20N4O4 B2810434 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291844-77-3](/img/structure/B2810434.png)
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The compound's related derivatives, particularly those involving 1,3,4-oxadiazole moieties, have demonstrated significant antimicrobial activities against a variety of pathogenic Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. Specifically, certain derivatives have shown broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria. In addition, these compounds have been evaluated for their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, with some compounds achieving optimum anti-proliferative activity (Al-Wahaibi et al., 2021).
Synthesis and Characterization
Research into the synthesis of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives has led to the development of new compounds characterized by spectral data. These compounds have been screened for their antimicrobial activities against various bacteria and fungi strains, with several showing notable antimicrobial activity (Sridhara et al., 2010).
Anticancer Evaluation
Derivatives of the compound, specifically those bridging N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. Most of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Physicochemical Properties and Polymer Synthesis
Research involving the synthesis of sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties has demonstrated that these materials possess excellent film-forming properties and dissolve readily in polar aprotic solvents. These polymers display desirable water uptake, swelling ratio, proton conductivity, and mechanical strength, making them potentially useful in various applications including as proton exchange membranes (PEMs) (Jin & Zhu, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-8-4-7-11-21(15)29-25(30)20-10-6-5-9-19(20)22(27-29)24-26-23(28-33-24)16-12-17(31-2)14-18(13-16)32-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKEUBIQMDOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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